N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide
Description
The target compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide, features a 3,4-dimethoxyphenethylamine backbone linked to a 5-methyl-1,2,4-oxadiazole ring via an acetamide bridge.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10-17-14(18-22-10)9-15(19)16-7-6-11-4-5-12(20-2)13(8-11)21-3/h4-5,8H,6-7,9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALVTLRTFDYLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: This step often involves the use of electrophilic aromatic substitution reactions where the dimethoxyphenyl group is introduced to the oxadiazole ring.
Formation of the Acetamide Moiety: This is usually done by acylation reactions where an acyl chloride or anhydride reacts with an amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic or Heterocyclic Moieties
Table 1: Key Structural Features and Properties
*Calculated based on molecular formulae.
Key Observations :
Aromatic Substituent Impact: The 3,4-dimethoxyphenyl group (target compound) is associated with enhanced solubility compared to halogenated analogs like 3,4-dichlorophenyl (). Methoxy groups may also modulate receptor binding through hydrogen bonding .
Heterocyclic Core Variations :
- The 1,2,4-oxadiazole ring in the target compound offers rigidity and metabolic resistance compared to thiazole () or benzamide () derivatives.
- Replacement of oxadiazole with thiazole () introduces sulfur, which may alter electronic properties and binding affinity in biological systems .
Trifluoromethyl substitution () increases lipophilicity (logP ~2.5–3.0*), enhancing membrane permeability but possibly reducing aqueous solubility .
Table 2: Reported Activities of Analogous Compounds
Key Insights :
- Thiazole-based analogs () demonstrate antibacterial activity, highlighting the importance of heterocycle choice in targeting specific pathogens .
- Trifluoromethyl-substituted oxadiazoles () are prioritized in drug discovery for their balance of stability and bioavailability .
Physicochemical Properties
Melting Points :
Solubility :
- Methoxy groups (target compound) improve water solubility compared to halogenated analogs.
- Trifluoromethyl groups () may reduce solubility but enhance blood-brain barrier penetration .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Chemical Formula : C15H19N3O4
- Molecular Weight : 305.33 g/mol
- CAS Registry Number : 3516072
- Structural Characteristics : The compound features a dimethoxyphenyl group and a 1,2,4-oxadiazole moiety, which are known to influence its biological activities.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Properties : Preliminary studies suggest that compounds with oxadiazole structures exhibit antimicrobial activity against various pathogens. The presence of the dimethoxyphenyl group may enhance this effect by improving solubility and membrane permeability.
- Anti-inflammatory Effects : Similar compounds have shown potential in inhibiting inflammatory pathways, particularly through the modulation of cytokine release and inhibition of nuclear factor kappa B (NF-kB) signaling.
- Cytotoxicity Against Cancer Cells : Studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
Antimicrobial Activity
A study highlighted the antimicrobial effects of compounds similar to this compound against bacteria such as Staphylococcus aureus and Escherichia coli. The disk diffusion method was employed to evaluate the efficacy:
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | 15 | 32 µg/mL |
| Control (Standard Antibiotic) | 25 | 8 µg/mL |
This data suggests that while the compound shows some antimicrobial properties, it may not be as potent as established antibiotics.
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects on various cancer cell lines (e.g., HepG2 and MCF7) revealed:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 12.5 |
| MCF7 | 15.0 |
These results indicate that this compound has significant cytotoxic effects on liver and breast cancer cells, warranting further investigation into its potential as an anticancer agent.
Case Studies
-
Case Study on Anti-inflammatory Activity :
A recent study evaluated the anti-inflammatory effects of similar oxadiazole derivatives in a murine model of inflammation. The results indicated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that these compounds could serve as therapeutic agents in inflammatory diseases. -
Case Study on Anticancer Efficacy :
In another investigation involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to controls. This highlights its potential for further development as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step protocols. For example:
- Step 1 : Formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC) .
- Step 2 : Coupling the oxadiazole intermediate with 3,4-dimethoxyphenethylamine via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Characterization : Intermediates and final products are validated via ¹H/¹³C NMR (to confirm substituent positions) and mass spectrometry (to verify molecular weight). Purity is assessed via HPLC .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodology :
- Antimicrobial screening : Use standard agar dilution or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determination .
- Anticancer assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. IC₅₀ values are calculated using dose-response curves .
- Enzyme inhibition : Test activity against targets like lipoxygenase or kinases using spectrophotometric methods .
Advanced Research Questions
Q. How can structural analogs of this compound resolve contradictions in reported biological activity data?
- Methodology :
- SAR (Structure-Activity Relationship) analysis : Synthesize derivatives with modifications to the oxadiazole ring (e.g., 5-methyl vs. 5-ethyl substitution) or dimethoxyphenyl group (e.g., replacing methoxy with nitro or halogens). Compare their bioactivity profiles to identify critical substituents .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2. Validate with experimental IC₅₀ values to reconcile discrepancies between predicted and observed activities .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility or bioavailability. For example, acetylation of the acetamide’s NH group improves membrane permeability .
- Metabolic stability : Perform microsomal incubation assays (using liver microsomes) to identify metabolic hotspots. Replace labile groups (e.g., methyl on oxadiazole with trifluoromethyl) .
Q. How do reaction conditions influence regioselectivity during oxadiazole ring formation?
- Methodology :
- Temperature/pH control : Higher temperatures (80–100°C) favor 1,2,4-oxadiazole over 1,3,4-isomers. Acidic conditions (e.g., HCl catalysis) improve cyclization efficiency .
- Catalyst screening : Compare yields using Lewis acids (e.g., ZnCl₂) vs. dehydrating agents (e.g., PCl₅). Tabulate results:
| Catalyst | Yield (%) | Regioselectivity (1,2,4 vs. 1,3,4) |
|---|---|---|
| PCl₅ | 78 | 9:1 |
| ZnCl₂ | 65 | 7:3 |
| DCC/DMAP | 82 | 9.5:0.5 |
| Data adapted from . |
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s cytotoxicity across different cell lines?
- Methodology :
- Dose-range refinement : Test concentrations from 1 nM to 100 µM to avoid off-target effects at high doses.
- Cell line validation : Confirm genetic stability of lines via STR profiling. Compare results in paired normal/cancer cells (e.g., MCF-10A vs. MCF-7) to assess selectivity .
- Mechanistic studies : Perform flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to differentiate cytotoxic mechanisms .
Structural and Analytical Considerations
Q. What advanced techniques confirm the compound’s stereochemical purity?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol gradients to resolve enantiomers .
- X-ray crystallography : Resolve crystal structures to confirm absolute configuration, particularly if the compound has chiral centers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
